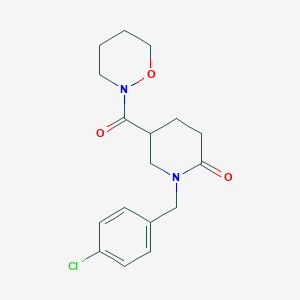
1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first identified as a potential anticancer agent due to its ability to selectively inhibit the growth of cancer cells. In recent years, CX-5461 has gained significant attention as a promising therapeutic agent for the treatment of a variety of cancers.
作用機序
1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone targets RNA polymerase I transcription, which is responsible for the production of ribosomal RNA (rRNA). By inhibiting this process, 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone disrupts the production of ribosomes, which are essential for protein synthesis and cell growth. This leads to the selective death of cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has been shown to have a range of biochemical and physiological effects. In addition to inhibiting RNA polymerase I transcription, 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has also been shown to modulate the immune system, leading to increased tumor cell killing by immune cells.
実験室実験の利点と制限
One of the main advantages of 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone is its selectivity for cancer cells, which makes it a promising therapeutic agent for the treatment of cancer. However, 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has some limitations for lab experiments. For example, it is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities. Additionally, 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone. One area of research is the development of more efficient synthesis methods for 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone, which could make it more readily available for research and clinical use. Another area of research is the identification of biomarkers that can predict response to 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone, which could help to personalize treatment for cancer patients. Finally, there is ongoing research into the combination of 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone with other therapeutic agents, which could enhance its effectiveness against cancer.
合成法
The synthesis of 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone involves a series of chemical reactions. The starting material for the synthesis is 4-chlorobenzyl chloride, which is reacted with 2-amino-2-methyl-1-propanol to form the corresponding amine. This amine is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-oxazoline to form the oxazoline acid chloride. Finally, the oxazoline acid chloride is reacted with piperidinone to form 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone.
科学的研究の応用
1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has been extensively studied for its potential as a therapeutic agent for the treatment of cancer. Preclinical studies have shown that 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone is effective against a range of cancers, including breast, ovarian, and pancreatic cancer. 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c18-15-6-3-13(4-7-15)11-19-12-14(5-8-16(19)21)17(22)20-9-1-2-10-23-20/h3-4,6-7,14H,1-2,5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGDWGYHJQOQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

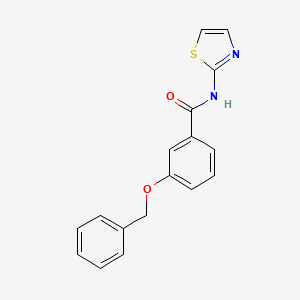
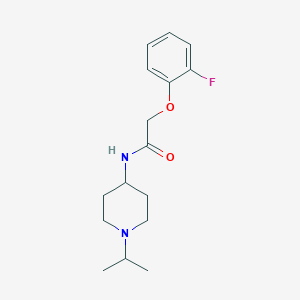
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5035443.png)
![6-(4-bromobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035446.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5035447.png)
![3-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5035458.png)
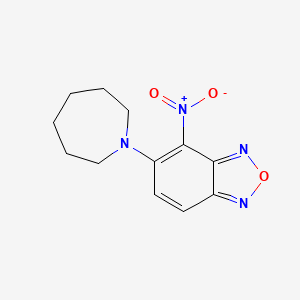
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5035472.png)
![N-[(3-methylphenyl)(phenyl)methyl]urea](/img/structure/B5035476.png)
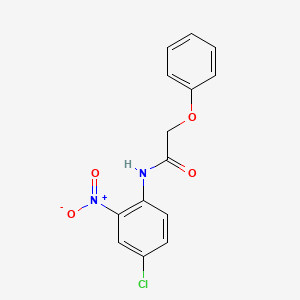
![3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5035502.png)
![2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5035504.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5035525.png)